4-Methylidenehexan-2-ol
CAS No.: 63714-12-5
Cat. No.: VC19439377
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63714-12-5 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 4-methylidenehexan-2-ol |
| Standard InChI | InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h7-8H,2,4-5H2,1,3H3 |
| Standard InChI Key | YVVYIASFOJHEFX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=C)CC(C)O |
Introduction
Structural and Molecular Characteristics
Comparative Molecular Properties
While direct measurements for 4-methylidenehexan-2-ol are absent, analogous compounds provide benchmarks:
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4-Methyl-2-hexanol: Molecular weight 116.20 g/mol, density 0.81 g/cm³.
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(E)-4-Methyl-2-hexene: Molecular weight 98.19 g/mol, boiling point ~120°C .
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4-Methyl-2-hexanone: Molecular weight 114.19 g/mol, used industrially as a solvent .
The methylidene group likely reduces polarity compared to saturated alcohols, affecting solubility and boiling points.
Synthesis and Reaction Pathways
Industrial Feasibility
No industrial production methods are reported. Scaling up would face hurdles in controlling double-bond geometry and avoiding polymerization during synthesis.
Chemical Reactivity and Mechanistic Behavior
Nucleophilic Substitution
The hydroxyl group’s reactivity in SN1 or SN2 mechanisms depends on steric effects from the methylidene group. For example:
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SN2: Less favorable due to hindered backside attack.
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SN1: Carbocation stability at C2 could be enhanced by hyperconjugation with the C4 double bond.
Addition Reactions
The methylidene group may undergo electrophilic additions. For instance, bromination could yield dibromo derivatives, while hydrogenation would produce 4-methyl-2-hexanol .
Biological and Toxicological Profile
Metabolic Pathways
Hypothetically, hepatic enzymes (e.g., alcohol dehydrogenases) would oxidize 4-methylidenehexan-2-ol to 4-methylidene-2-hexanone, analogous to 4-methyl-2-hexanol’s metabolism to 4-methyl-2-hexanone. Phase II conjugation with glucuronic acid is expected.
Toxicity Considerations
While no studies exist, structural analogs suggest:
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Acute Toxicity: Low to moderate, based on LD₅₀ values for 4-methyl-2-hexanol (>2,000 mg/kg in rats).
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Irritation: Potential skin and respiratory irritation due to alcohol functionality.
Applications and Industrial Relevance
Fragrance and Flavor Industry
The methylidene group could impart unique olfactory characteristics, making it a candidate for synthetic fragrances. Esters derived from this alcohol might exhibit fruity or floral notes.
Polymer Chemistry
As a diol derivative, it could serve as a monomer in polyurethane production, though stability issues related to the double bond may limit utility.
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